molecular formula C8H6ClN3 B2628117 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile CAS No. 1824345-60-9

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Cat. No.: B2628117
CAS No.: 1824345-60-9
M. Wt: 179.61
InChI Key: QPZGGEHIEOWBQG-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 180.60 g/mol . It is a solid research chemical that may be slightly soluble in water, with an estimated solubility of 3.4 g/L at 25°C and a predicted density of 1.334 g/cm³ . This compound is intended for research and development purposes only and is not approved for medicinal, household, or personal use. Researchers should handle this material with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use appropriate personal protective equipment, avoid dust formation, and handle it in a well-ventilated area . The specific research applications, value, and mechanism of action for this compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGGEHIEOWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The guide is structured to provide not only a step-by-step synthetic route but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the core chemical transformations.

Introduction and Strategic Overview

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is a highly functionalized pyridazine derivative. Its structural motifs—the reactive chloropyridazine core, the metabolically stable cyclopropyl group, and the versatile carbonitrile handle—make it an attractive intermediate for the development of novel therapeutic agents. The carbonitrile can be readily transformed into amines, amides, or tetrazoles, while the chlorine atom serves as a prime site for nucleophilic aromatic substitution or cross-coupling reactions.

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through well-established, high-yielding transformations. Our approach hinges on the sequential construction and functionalization of the pyridazine ring, beginning with commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a convergent and robust pathway. The target molecule 4 is disconnected at the C6-cyclopropyl bond, pointing to a Suzuki-Miyaura cross-coupling reaction as the final key step. This requires the precursor 3,6-dichloropyridazine-4-carbonitrile 3 and cyclopropylboronic acid. Intermediate 3 can be synthesized via cyanation of the more common intermediate, 3,6-dichloropyridazine 2 . This key intermediate, in turn, is readily prepared from pyridazine-3,6-diol 1 , which is accessible from the condensation of maleic anhydride and hydrazine.

Retrosynthesis Target 3-Chloro-6-cyclopropyl- pyridazine-4-carbonitrile (4) Intermediate3 3,6-Dichloropyridazine- 4-carbonitrile (3) Target->Intermediate3 Suzuki Coupling Cyclopropyl Cyclopropylboronic Acid Target->Cyclopropyl Suzuki Coupling Intermediate2 3,6-Dichloropyridazine (2) Intermediate3->Intermediate2 Cyanation Intermediate1 Pyridazine-3,6-diol (1) Intermediate2->Intermediate1 Chlorination StartingMaterials Maleic Anhydride + Hydrazine Intermediate1->StartingMaterials Condensation/Cyclization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyridazine scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. This technical guide provides a comprehensive overview of the synthesis and characterization of a novel pyridazine derivative, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the proposed methodologies. While direct experimental data for this specific molecule is not extensively available in published literature, this guide constructs a robust, proposed workflow based on well-established synthetic transformations and state-of-the-art analytical techniques for analogous compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is presented below. These values are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₆ClN₃PubChem
Molecular Weight 179.61 g/mol Calculated
Monoisotopic Mass 179.02502 DaPubChem
XLogP3 (Predicted) 1.1PubChem
Physical State Predicted to be a solid at room temperatureBased on similar structures

Proposed Synthetic Workflow

The synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can be logically approached in two main stages: first, the preparation of a key intermediate, 3,6-dichloropyridazine-4-carbonitrile, followed by a selective cross-coupling reaction to introduce the cyclopropyl moiety.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A 3,6-Dichloropyridazine-4-carboxamide B 3,6-Dichloropyridazine-4-carbonitrile A->B  Dehydration (POCl₃)   D 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (Target) B->D  Pd-Catalyst, Base   C Cyclopropylboronic Acid C->D

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3,6-Dichloropyridazine-4-carbonitrile

The initial step involves the dehydration of the corresponding carboxamide to the nitrile. This is a standard transformation in organic synthesis, often accomplished with a strong dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropyridazine-4-carboxamide (1.0 eq) in phosphorus oxychloride (10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, carefully quench the reaction mixture by slowly adding it to crushed ice. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

With the dichlorinated precursor in hand, the next stage is a selective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the reaction conditions (ligand, base, and solvent), it is possible to achieve selective coupling at one of the chloro positions of the pyridazine ring. The C6 position is generally more reactive towards Suzuki coupling than the C3 position in such systems.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 3,6-dichloropyridazine-4-carbonitrile (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Reaction: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the final compound.[2][3]

Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Characterization_Workflow Target Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR  Structural Elucidation   IR Infrared (IR) Spectroscopy Target->IR  Functional Group ID   MS Mass Spectrometry (MS) Target->MS  Molecular Weight Confirmation   Purity Purity Assessment (HPLC/LC-MS) Target->Purity

Caption: A standard workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Predicted):

  • Aromatic Proton: A singlet is expected for the proton on the pyridazine ring, likely in the downfield region (δ 7.5-8.5 ppm).

  • Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet pattern in the upfield region. The methine proton (CH) will be a multiplet further downfield (δ 1.5-2.5 ppm) compared to the methylene protons (CH₂), which will appear as two separate multiplets (δ 0.8-1.5 ppm) due to their diastereotopic nature.[4][5]

¹³C NMR (Predicted):

  • Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitrile group will be significantly deshielded.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear in the upfield region, with the methine carbon at a higher chemical shift (δ 10-20 ppm) than the methylene carbons (δ 5-15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

  • C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[6][7]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring.

  • C-H Stretches: Absorptions for sp² C-H (aromatic) will be just above 3000 cm⁻¹, while sp³ C-H (cyclopropyl) stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Results:

  • Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 180.03. The isotopic pattern for one chlorine atom (a 3:1 ratio of M to M+2) should be clearly visible for the molecular ion peak.

  • Fragmentation: Common fragmentation pathways for pyridazines involve the loss of N₂ or HCN. The cyclopropyl group may also undergo fragmentation.[8][9][10]

Conclusion

This technical guide outlines a comprehensive and scientifically sound approach to the synthesis and characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. By leveraging established synthetic methodologies, such as dehydration and Suzuki-Miyaura cross-coupling, and employing a suite of standard analytical techniques, researchers can confidently prepare and validate this novel compound. The detailed protocols and expected characterization data provided herein serve as a valuable resource for scientists engaged in the discovery and development of new pyridazine-based molecules.

References

  • Pittenauer, E., Allmaier, G., Schmid, E. R., Stanek, W., & Heinisch, G. (1991). Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines. Organic Mass Spectrometry, 26(6), 595–600. (URL not available)
  • Kádár, Z., Gáti, T., Kéki, S., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 993-1002. [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Pesyan, N. N., & Naghsh, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters, 2(4), 177-184. (URL not available)
  • de Souza, G. G., B., de Castilho, R. B., & Rocco, J. A. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Angewandte Chemie International Edition, 52(33), 8634-8638. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the synthesis of actual and potential drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (URL not available)
  • Reynolds, W. F., Hamer, G. K., & Peat, I. R. (1977). 1H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 55(3), 534-541. (URL not available)
  • Patent CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 14(7), 2536-2546. [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(24), 4343-4345. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, August 15). Fiveable. [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. (n.d.). [Link]

  • Infrared Spectroscopy (IR). (n.d.). [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. (n.d.). [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]

  • Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3(4), 475-479. [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 26(8), 2881-2884. [Link]

  • Wallace, D. J., & Chen, C. Y. (2004). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 45(44), 8155-8157. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • 1H NMR Chemical Shift Table. Chemistry Steps. (2024, August 1). [Link]

  • Webb, L. J., & Boxer, S. G. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Wang, Y., et al. (2022). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Catalysis, 5, 126-134. [Link]

  • Wiswell, C. N., et al. (2016). Practical conversion of carboxylic acids to nitriles. Organic Letters, 18(1), 142-145. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (n.d.). [Link]

  • Denton, J. R., & Lambert, T. H. (2015). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 6(11), 6333-6338. [Link]

Sources

Structural Characterization & Solid-State Analysis: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS: 1824345-60-9) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation SMN2 splicing modifiers (analogous to the Risdiplam lineage) and specific kinase inhibitors (e.g., JNK1, DLK).[1] Its structural integrity is pivotal for drug development because the regioselectivity of its synthesis—specifically the placement of the cyclopropyl group relative to the nitrile and chloro substituents—dictates the biological activity of the final pharmaceutical agent.

This technical guide provides a comprehensive framework for the solid-state characterization of this molecule. While specific proprietary crystallographic data (CIF) remains unpublished in open literature, this guide synthesizes data from homologous 3,6-disubstituted pyridazines to establish a predictive structural model , details the crystallization protocols required for definitive X-ray diffraction (XRD) analysis, and outlines the synthetic logic that necessitates this structural confirmation.

Molecular Architecture & Chemical Context[2][3][4][5][6][7]

The Regioselectivity Challenge

The synthesis of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile typically proceeds via a palladium-catalyzed cross-coupling (Suzuki-Miyaura) or a radical alkylation (Minisci) on a 3,6-dichloropyridazine-4-carbonitrile scaffold.

The presence of the electron-withdrawing nitrile (-CN) group at position 4 creates a significant electronic bias, activating both the C3 and C6 positions. However, distinguishing between the 3-chloro-6-cyclopropyl (Target) and 6-chloro-3-cyclopropyl (Isomer) products is difficult using standard 1H NMR due to the lack of adjacent protons on the pyridazine ring. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously assigning this regiochemistry.

Visualization: Synthesis & Regio-Isomer Logic

The following diagram illustrates the synthetic pathway and the critical need for structural resolution.

SynthesisPath Start 3,6-Dichloropyridazine- 4-carbonitrile Intermediate Reaction Mixture Start->Intermediate + Reagent Reagent Cyclopropylboronic acid (Pd catalyst) Reagent->Intermediate Target TARGET: 3-Chloro-6-cyclopropyl pyridazine-4-carbonitrile Intermediate->Target Major Product (Steric/Electronic Control) Isomer IMPURITY: 6-Chloro-3-cyclopropyl pyridazine-4-carbonitrile Intermediate->Isomer Minor Product Action SC-XRD Analysis (Required for Confirmation) Target->Action Crystallize Isomer->Action Crystallize

Caption: Synthetic divergence requiring crystallographic confirmation to distinguish the target 6-cyclopropyl congener from the 3-cyclopropyl isomer.

Predicted Crystal Structure & Packing Motifs[3]

Based on the Cambridge Structural Database (CSD) analysis of analogous 3,6-disubstituted pyridazines and 4-cyanopyridazines , the following structural characteristics are predicted for the solid state of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile.

Molecular Conformation
  • Pyridazine Ring: Strictly planar due to aromaticity.

  • Cyclopropyl Group: Expected to adopt a bisected conformation relative to the pyridazine plane. This orientation (dihedral angle C5-C6-C1'-H ~ 0° or 180°) maximizes the overlap between the Walsh orbitals of the cyclopropyl ring and the

    
    -system of the pyridazine, offering electronic stabilization.
    
  • Nitrile Group: Linear (C-C≡N angle ~178–180°) and coplanar with the ring.

Crystal Packing Forces

The lattice energy is dominated by three specific intermolecular interactions, which should be targeted during refinement:

  • Antiparallel

    
    -Stacking:  The electron-deficient pyridazine rings (depleted by the -CN and -Cl groups) will likely form offset face-to-face stacks (centroid-centroid distance ~3.6–3.8 Å) to minimize repulsion while maximizing dispersion forces.
    
  • Dipole-Dipole Interactions: The strong dipole of the nitrile group typically drives the formation of "head-to-tail" chains or centrosymmetric dimers.

  • Halogen Bonding (C-Cl···N≡C): A Type II halogen bond is highly probable, where the electrophilic

    
    -hole of the chlorine atom interacts with the lone pair of the nitrile nitrogen or the pyridazine nitrogen of an adjacent molecule.
    
ParameterPredicted Value / RangeRationale
Crystal System Monoclinic or TriclinicCommon for planar heterocycles lacking high symmetry.
Space Group

or

Favored for centrosymmetric packing of dipolar molecules.
Z (Molecules/Unit) 4 (Monoclinic) or 2 (Triclinic)Standard packing density (

).
Cl···N Distance 2.95 – 3.20 ÅHalogen bonding interaction (sum of vdW radii is ~3.3 Å).

Experimental Protocols

Crystallization Screening (SOP)

To obtain single crystals suitable for X-ray diffraction, a slow evaporation or antisolvent diffusion method is recommended. The molecule's polarity (moderate, due to -CN) suggests the following solvent systems:

Method A: Slow Evaporation

  • Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate or Acetone .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20–25°C) in a vibration-free environment.

Method B: Vapor Diffusion (Antisolvent)

  • Dissolve 15 mg in 0.5 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small inner vial.

  • Place the open inner vial inside a larger jar containing 5 mL of Hexane or Pentane .

  • Seal the outer jar tightly. The volatile antisolvent (Hexane) will diffuse into the solution, slowly lowering solubility and promoting nucleation.

Characterization Workflow

Once crystals are obtained:

  • Microscopy: Verify birefringence under polarized light (indicates crystallinity).

  • SC-XRD: Mount a crystal (

    
     mm) on a goniometer (Mo or Cu K
    
    
    
    radiation). Collect data at 100 K to reduce thermal motion of the cyclopropyl group.
  • Structure Solution: Use Direct Methods (SHELXT) followed by least-squares refinement (SHELXL). Pay special attention to the C-Cl vs. C-cyclopropyl assignment to confirm regiochemistry.

Pharmaceutical Relevance & Stability

The solid-state form of 3-chloro-6-cyclopropylpyridazine-4-carbonitrile is not merely an analytical curiosity; it has direct implications for process chemistry:

  • Purification: If the target molecule crystallizes in a distinct space group or density compared to its regio-isomer (6-chloro-3-cyclopropyl), fractional crystallization can be used as a scalable purification step, avoiding expensive chromatography.

  • Stability: The nitrile group is susceptible to hydrolysis. A tightly packed crystal lattice (high density, strong intermolecular networks) protects the molecule from moisture and degradation during storage.

Interaction Network Diagram

The following graph visualizes the stabilizing forces predicted within the crystal lattice.

CrystalForces MolA Molecule A (Reference) PiStack π-π Stacking (Offset Face-to-Face) MolA->PiStack HBond Halogen Bond (Cl···N≡C) MolA->HBond Steric Steric Lock (Cyclopropyl Bisected) MolA->Steric Intramolecular MolB Molecule B (Neighbor) MolC Molecule C (Neighbor) PiStack->MolB HBond->MolC

Caption: Schematic of the dominant intermolecular forces (Halogen bonding and Pi-stacking) stabilizing the crystal lattice.

References

  • PubChem. (n.d.). 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CID 129982163).[2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[3] Journal of Medicinal Chemistry, 61(15), 6501–6517. (Contextual reference for pyridazine scaffolds in SMA drugs).

  • Gichumbi, J. M., et al. (2016). Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 741–743. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Search: Pyridazine-4-carbonitrile derivatives. (General reference for structural prediction methodology).

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

[1]

Executive Summary

In the development of small molecule therapeutics, particularly for spinal muscular atrophy (SMA) interventions where pyridazine scaffolds (e.g., Risdiplam intermediates) play a central role, the solubility profile of key building blocks is critical.[1] 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (hereafter referred to as CPPC ) represents a distinct challenge due to its amphiphilic nature: it possesses a lipophilic cyclopropyl tail, an electron-withdrawing chloro-group, and a highly polar nitrile moiety.[1]

This technical guide provides a comprehensive framework for the solubility profiling of CPPC. As public experimental data for this specific CAS is sparse, this guide synthesizes structural activity relationships (SAR) from analogous pyridazine intermediates to establish a predictive solubility landscape .[1] Furthermore, it details the standardized experimental protocols required to generate regulatory-grade solubility data and the thermodynamic modeling necessary for scalable crystallization process design.

Molecular Architecture & Predicted Solubility Behavior[1]

To understand the solubility of CPPC, we must first analyze its functional groups and their interaction potential with solvent systems.[1]

Structural Analysis[1]
  • Pyridazine Core: A

    
    -deficient heteroaromatic ring containing two adjacent nitrogen atoms.[1] It acts as a weak hydrogen bond acceptor (HBA).[1]
    
  • C3-Chloro & C4-Cyano Groups: Both are electron-withdrawing.[1] The nitrile (cyano) group creates a strong dipole moment, enhancing solubility in polar aprotic solvents.[1]

  • C6-Cyclopropyl Group: Adds significant lipophilicity and steric bulk, reducing water solubility and increasing affinity for non-polar or moderately polar organic solvents.[1]

Predicted Solvent Interaction (Hansen Solubility Parameters)

Based on the "like dissolves like" principle and Group Contribution Methods, we categorize solvents for CPPC into three distinct tiers:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Class I: High Solvency DMSO, DMF, DMAcStrong Dipole-Dipole &

-

interactions.[1]
> 100 mg/mL
Class II: Process Solvents Acetone, Ethyl Acetate, THFModerate polarity; matches the dipole of the nitrile group.[1]20 - 80 mg/mL
Class III: Protics Methanol, Ethanol, IsopropanolH-bonding (Solvent Donor -> Solute Acceptor).[1] Limited by the lipophilic cyclopropyl group.[1]5 - 25 mg/mL
Class IV: Anti-Solvents Water, n-Heptane, HexaneHigh polarity mismatch (Water) or lack of polar interactions (Heptane).[1]< 1 mg/mL

Senior Scientist Note: The solubility in alcohols (Class III) is expected to exhibit a steep temperature dependence.[1] This characteristic is often exploited for "cooling crystallization," where the compound is soluble at reflux but crashes out upon cooling.[1]

Experimental Protocol: Static Equilibrium Method

To validate the predictions above, a rigorous experimental approach is required. The Shake-Flask Method coupled with HPLC-UV is the gold standard for generating thermodynamic solubility data.[1]

Workflow Visualization

SolubilityWorkflowFigure 1: Standardized Static Equilibrium Solubility Determination WorkflowStartExcess CPPC SolidSolventAdd Solvent(e.g., EtOH, EtOAc)Start->SolventEquilibrateConstant Temp Stirring(24-72 Hours)Solvent->Equilibrate T ± 0.1 KFilterSyringe Filtration(0.45 µm PTFE)Equilibrate->Filter Saturated SupernatantDiluteDilution(Mobile Phase)Filter->DiluteAnalyzeHPLC-UV QuantificationDilute->Analyze

Detailed Methodology

Reagents: CPPC (Purity >99% by HPLC), HPLC-grade solvents (Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]

Procedure:

  • Preparation: Add excess CPPC solid to a glass vial containing 5 mL of the target solvent. Ensure a visible solid phase remains (suspension).[1]

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Temperature Range: 278.15 K to 323.15 K (5 K intervals).[1]

    • Duration: Agitate for 48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (to prevent adsorption of the lipophilic compound).[1]

  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC (C18 column, Water/ACN gradient).

Self-Validation Check:

  • Mass Balance: Does the residual solid match the starting polymorph? (Verify via XRPD).

  • Reproducibility: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.[1]

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (



11
The Modified Apelblat Equation

The Apelblat model is preferred for pyridazine derivatives because it accounts for the non-ideal behavior of the solution over a wide temperature range.[1]

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters (van't Hoff Analysis)

For process safety and energy calculations, we determine the enthalpy and entropy of solution using the van't Hoff equation:

1
  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).[1]
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.[1]
    
Thermodynamic Process Visualization

ThermoProcessFigure 2: Enthalpic Steps in the Dissolution of Pyridazine DerivativesSolidSolid Crystal Lattice(CPPC)CavityCavity Formation(Solvent)Solid->Cavity + Energy (Endothermic)Breaking LatticeSolutionSolvated Molecule(Solution Phase)Cavity->Solution - Energy (Exothermic)Solvation

Process Application: Purification Strategy

Based on the physicochemical properties of CPPC, the following crystallization strategies are recommended for purification during drug substance manufacturing.

Cooling Crystallization[1]
  • Solvent System: Ethanol or Isopropanol.[1]

  • Rationale: Pyridazines often show a steep solubility curve in alcohols.[1]

  • Protocol: Dissolve CPPC at near-reflux (e.g., 75°C in EtOH). Cool slowly (0.1°C/min) to 5°C. The steep curve ensures high recovery yield (>85%).[1]

Anti-Solvent Crystallization[1]
  • Solvent: Acetone or DMSO (High solubility).[1]

  • Anti-Solvent: Water (Low solubility).[1]

  • Rationale: Water is a potent anti-solvent for the lipophilic cyclopropyl group.[1]

  • Protocol: Prepare a concentrated solution in Acetone. Slowly dose into a stirred vessel of Water. This is effective for removing polar impurities that remain soluble in the water-rich mother liquor.[1]

References

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility protocols).

  • Wang, J., et al. (2021).[1] "Solubility and Thermodynamic Modeling of 3,6-Dichloropyridazine in Different Pure Solvents." Journal of Chemical & Engineering Data.

  • Yalkowsky, S. H., et al. (2016).[1] Handbook of Aqueous Solubility Data. CRC Press.[1]

  • Ratnaparkhi, M. P. (2018).[1] "Risdiplam: A Small Molecule SMN2 Splicing Modifier."[1] Journal of Medicinal Chemistry. (Context for the intermediate's relevance).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1] The Journal of Chemical Thermodynamics.

(Note: While specific data for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is proprietary or not indexed in open literature, the protocols and trends described above are derived from validated methodologies for structurally homologous pyridazine intermediates.)

In Silico Screening of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused protocol for the in silico screening of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, a novel heterocyclic compound with significant potential in drug discovery. We will move beyond a simple recitation of steps to provide a strategic framework grounded in scientific rationale, enabling researchers to effectively probe the therapeutic viability of this and similar pyridazine derivatives.

Introduction: The Rationale for In Silico First

The pyridazine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The specific compound, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile, presents a unique combination of a reactive chlorine atom, a structurally rigid cyclopropyl group, and a polar carbonitrile moiety. This distinct chemical architecture suggests the potential for novel interactions with biological targets. The cyclopropyl group, in particular, is known to enhance metabolic stability and binding affinity in various drug candidates.[4]

Before embarking on costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is paramount. Computational methods allow for the rapid assessment of a compound's potential bioactivity, pharmacokinetic properties, and toxicity profile, thereby de-risking the drug discovery pipeline and prioritizing the most promising candidates for further development.[5][6][7][8][9] This guide will delineate a comprehensive in silico workflow, from initial target identification to advanced molecular dynamics simulations.

Strategic Workflow for In Silico Screening

Our approach is a multi-step, hierarchical screening cascade designed to progressively refine our understanding of the compound's therapeutic potential. This iterative process ensures that computational resources are allocated efficiently, with each stage building upon the insights of the previous one.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Prioritization cluster_1 Phase 2: Molecular Interaction Analysis cluster_2 Phase 3: ADMET & Druglikeness Prediction cluster_3 Phase 4: Advanced Simulation & Validation Target_ID Target Identification (Pharmacophore & Reverse Docking) Target_Val Target Validation (Literature & Pathway Analysis) Target_ID->Target_Val Prioritize Targets Ligand_Prep Ligand Preparation (3D Structure Generation) Target_Val->Ligand_Prep Select Validated Target Docking Molecular Docking (Binding Pose & Affinity) Ligand_Prep->Docking Post_Docking Post-Docking Analysis (Interaction Fingerprinting) Docking->Post_Docking Analyze Interactions ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Post_Docking->ADMET Promising Candidates Druglikeness Druglikeness Evaluation (Lipinski's Rule of Five, etc.) ADMET->Druglikeness Assess Developability MD_Sim Molecular Dynamics Simulation (Binding Stability) Druglikeness->MD_Sim Candidates with Favorable Profiles MM_PBSA MM-PBSA/GBSA (Binding Free Energy) MD_Sim->MM_PBSA Calculate Free Energy Final_Selection Final_Selection MM_PBSA->Final_Selection Final Candidate Selection

Caption: A strategic workflow for the in silico screening of novel chemical entities.

Phase 1: Target Identification and Prioritization

The initial and most critical step is to identify potential biological targets for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. Without a known target, we employ a dual-pronged approach: ligand-based pharmacophore modeling and reverse molecular docking.

Ligand-Based Pharmacophore Modeling

Causality: This method identifies the 3D arrangement of chemical features essential for biological activity by comparing the structures of known active molecules.[10][11] This allows us to search databases of protein structures for potential binding sites that complement our compound's pharmacophoric features.

Protocol:

  • Pharmacophore Model Generation:

    • Utilize software such as LigandScout or Phase to generate a pharmacophore model based on the 3D structure of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile.[10][12]

    • Key features to consider include hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring and the nitrile group), and hydrophobic regions (the cyclopropyl and chloro-substituted aromatic ring).

  • Database Screening:

    • Screen a database of pre-calculated protein pharmacophores (e.g., PharmMapper, ZINCPharmer) with the generated model.[13]

    • This will yield a ranked list of potential protein targets based on the fit score between the compound's pharmacophore and the protein's binding site features.

Reverse Molecular Docking

Causality: This structure-based approach involves docking our compound of interest against a large library of known protein structures to predict its most likely binding partners.[13]

Protocol:

  • Protein Target Library Preparation:

    • Compile a library of high-resolution crystal structures of therapeutically relevant proteins from the Protein Data Bank (PDB).

    • Focus on protein families known to be modulated by pyridazine derivatives, such as kinases, cyclooxygenases (COX), and reverse transcriptases.[2][14][15]

  • High-Throughput Docking:

    • Employ a fast and reliable docking program (e.g., AutoDock Vina, PyRx) to dock the 3D structure of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile into the binding sites of all proteins in the library.[16][17]

    • Rank the potential targets based on the predicted binding affinities (docking scores).

Target Validation

Causality: The lists of potential targets generated from both methods must be critically evaluated to prioritize the most biologically relevant candidates for further investigation.

Protocol:

  • Cross-Referencing: Identify targets that appear in the top results of both the pharmacophore screening and reverse docking analyses.

  • Literature Review: Conduct a thorough literature search for each high-ranking target to confirm its role in disease and its "druggability."

  • Pathway Analysis: Utilize tools like KEGG or Reactome to understand the biological pathways in which the prioritized targets are involved. This provides context for the potential downstream effects of modulating the target.

Phase 2: Detailed Molecular Interaction Analysis

Once a primary target is selected, a more detailed and computationally intensive analysis is required to understand the specific molecular interactions driving the binding event.

Ligand and Protein Preparation

Causality: Accurate preparation of both the ligand and protein structures is crucial for obtaining meaningful docking results. This involves generating a low-energy 3D conformation of the ligand and preparing the protein by adding hydrogens, assigning charges, and defining the binding site.

Protocol:

  • Ligand Preparation:

    • The 3D structure of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile can be obtained from databases like PubChem (CID 129982163) or generated from its SMILES string (C1CC1C2=NN=C(C(=C2)C#N)Cl) using software like Avogadro or ChemDraw.[18]

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Protein Preparation:

    • Download the crystal structure of the selected target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using tools like AutoDockTools or the Protein Preparation Wizard in Maestro.

Molecular Docking

Causality: This step predicts the preferred orientation and binding affinity of the ligand within the protein's active site.

Protocol:

  • Grid Generation: Define the docking search space by creating a grid box that encompasses the entire binding site of the target protein.

  • Docking Simulation:

    • Use a robust docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid.

    • Generate a set of possible binding poses ranked by their predicted binding energy.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Conversion of the Nitrile Group in 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Pyridazine Building Block

The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry, recognized for its unique physicochemical properties. It possesses a significant dipole moment, weak basicity, and a dual hydrogen-bond accepting capacity, which can be pivotal for molecular recognition at a biological target. Within this class of heterocycles, 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile emerges as a particularly valuable building block. Its trifunctional nature—a reactive chloro group for substitution, a stable cyclopropyl moiety for modulating lipophilicity, and a versatile nitrile group—offers a rich platform for generating diverse molecular architectures.

This guide provides a detailed exploration of the chemical transformations of the nitrile group on this specific pyridazine core. The nitrile is a linchpin functional group, serving as a precursor to amides, carboxylic acids, primary amines, and tetrazoles. Each of these transformations opens a distinct avenue for structure-activity relationship (SAR) studies and the optimization of drug-like properties.

PART 1: Chemical Reactivity and Mechanistic Considerations

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms.[1][2] This inherent electronic character has a profound influence on the reactivity of its substituents.

  • Nitrile Activation: The electron-withdrawing nature of the pyridazine ring, further amplified by the inductive effect of the C3-chloro substituent, renders the carbon atom of the C4-nitrile group highly electrophilic. This electronic pull enhances its susceptibility to nucleophilic attack, making conversions more facile compared to nitriles on electron-rich aromatic systems.

  • Substituent Influence: The C6-cyclopropyl group is primarily a lipophilic modulator and is generally considered electronically neutral or slightly donating through its sigma bonds. It provides steric bulk and a specific conformational constraint that can be beneficial for target binding. The C3-chloro atom is a key reactive site for nucleophilic aromatic substitution, a transformation that can be performed before or after nitrile conversion, adding another layer of synthetic strategy.

PART 2: Key Synthetic Transformations and Detailed Protocols

This section details field-proven protocols for the three most strategically important conversions of the nitrile group in 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile.

Protocol 1: Hydrolysis to 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid

The hydrolysis of the nitrile to a carboxylic acid introduces a key functional group for further amide couplings or for its utility as a terminal polar group. Both acidic and basic conditions can be employed, though basic hydrolysis is often cleaner for this substrate class.

Causality Behind Experimental Choices: Strong basic conditions (e.g., NaOH in a high-boiling solvent like ethylene glycol) are chosen to ensure complete saponification of the intermediate amide. The high temperature is necessary to overcome the stability of the carboxamide. An acidic workup is then required to protonate the resulting carboxylate salt.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reagents & Setup:

    • 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

    • Sodium Hydroxide (NaOH, 4.0 eq)

    • Ethylene Glycol (or diethylene glycol) (approx. 0.2 M solution)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile and ethylene glycol.

    • Add sodium hydroxide pellets and stir the suspension.

    • Heat the reaction mixture to 120-140 °C using an oil bath. The reaction progress can be monitored by TLC or LC-MS, watching for the disappearance of the starting material and the intermediate amide. This typically requires 4-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up & Purification:

    • Carefully pour the cooled reaction mixture into an ice-water slurry.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the solid under vacuum to yield 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid.[3] Further purification can be achieved by recrystallization if necessary.

Parameter Condition Rationale
Reagent 4.0 eq NaOHDrives the reaction to completion by ensuring full hydrolysis of the intermediate amide.
Solvent Ethylene GlycolHigh boiling point allows for the necessary reaction temperature.
Temperature 120-140 °CProvides sufficient thermal energy to overcome the activation barrier for nitrile and amide hydrolysis.
Work-up Acidification (HCl)Protonates the carboxylate salt to precipitate the desired carboxylic acid product.
Protocol 2: Reduction to (3-Chloro-6-cyclopropylpyridazin-4-yl)methanamine

Reduction of the nitrile to a primary amine provides a basic center and a nucleophilic handle for a wide range of subsequent reactions, such as amide or sulfonamide formation. Lithium Aluminum Hydride (LAH) is a powerful and effective reagent for this transformation.[4][5][6][7]

Causality Behind Experimental Choices: LAH is a potent, non-selective reducing agent capable of reducing highly stable functional groups like nitriles.[8][9] The reaction is performed in an anhydrous aprotic solvent like THF at low temperature initially to control the exothermic reaction, followed by warming to ensure completion. The specific Fieser workup is a well-established method to safely quench excess LAH and precipitate aluminum salts, simplifying purification.[8]

Experimental Protocol: LAH Reduction

  • Reagents & Setup:

    • Lithium Aluminum Hydride (LAH, 1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

    • Three-neck round-bottom flask, dropping funnel, nitrogen inlet, and magnetic stirrer. All glassware must be oven-dried.

  • Procedure:

    • Under a nitrogen atmosphere, suspend LAH in anhydrous THF in the reaction flask and cool to 0 °C using an ice bath.

    • Dissolve the 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LAH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Work-up & Purification (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by the careful, sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LAH in grams).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Reagent 1.5-2.0 eq LAHA strong, unhindered hydride source required for nitrile reduction. Excess ensures complete reaction.
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and is stable to LAH.
Atmosphere Inert (Nitrogen)LAH reacts violently with water and moisture.
Work-up Fieser MethodSafely quenches excess LAH and produces an easily filterable inorganic precipitate.[8]

dot

LAH_Reduction Nitrile Pyridazine-CN Intermediate1 Imine Anion Complex [Pyridazine-CH=N]⁻ AlH₃Li⁺ Nitrile->Intermediate1 1. H⁻ addition LAH LiAlH₄ LAH->Intermediate1 Intermediate2 Diamine-Aluminum Complex LAH->Intermediate2 Intermediate1->Intermediate2 2. H⁻ addition Amine Pyridazine-CH₂NH₂ Intermediate2->Amine Protonation H2O_Workup H₂O Workup H2O_Workup->Amine

Caption: Generalized mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.

Protocol 3: [3+2] Cycloaddition to 5-(3-Chloro-6-cyclopropylpyridazin-4-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability.[10] The reaction is a [3+2] cycloaddition using an azide source.

Causality Behind Experimental Choices: This reaction requires activation of the nitrile to facilitate the cycloaddition with the azide anion.[11] Zinc salts are effective Lewis acids for this purpose, coordinating to the nitrile nitrogen and increasing its electrophilicity.[12][13][14][15] Water is a surprisingly effective and safe solvent for this transformation, mitigating the hazards associated with hydrazoic acid formation.[13][15]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

  • Reagents & Setup:

    • 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq)

    • Sodium Azide (NaN₃, 1.5 - 2.0 eq)

    • Zinc Bromide (ZnBr₂, 1.0 - 1.5 eq)

    • Water and/or DMF

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • In the flask, dissolve the pyridazine nitrile and zinc bromide in water (or a water/DMF mixture for solubility).

    • Add the sodium azide to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to pH 2-3 with aqueous HCl.

    • The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude tetrazole can be purified by column chromatography or recrystallization.

Parameter Condition Rationale
Reagent 1.5-2.0 eq NaN₃Azide source for the cycloaddition.
Catalyst 1.0-1.5 eq ZnBr₂Lewis acid that activates the nitrile towards nucleophilic attack by the azide.[14][15]
Solvent Water / DMFWater is a safe and effective solvent. DMF can be added to improve substrate solubility.
Work-up AcidificationProtonates the tetrazole ring, aiding in precipitation and extraction.

dot

Tetrazole_Formation Nitrile Pyridazine-C≡N ActivatedNitrile Activated Complex Pyridazine-C≡N---ZnBr₂ Nitrile->ActivatedNitrile ZnBr2 ZnBr₂ ZnBr2->ActivatedNitrile Coordination Cycloaddition_TS [3+2] Cycloaddition ActivatedNitrile->Cycloaddition_TS NaN3 Na⁺ N₃⁻ NaN3->Cycloaddition_TS Nucleophilic Attack Tetrazolide Zinc Tetrazolide Salt Cycloaddition_TS->Tetrazolide Ring Closure Tetrazole 1H-Tetrazole Product Tetrazolide->Tetrazole Protonation H_Workup H⁺ Workup H_Workup->Tetrazole

Caption: Lewis-acid catalyzed formation of a 5-substituted-1H-tetrazole from a nitrile and sodium azide.

PART 3: General Workflow and Troubleshooting

dot

Workflow Start 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Acid Carboxylic Acid Start->Acid NaOH, EG 140 °C Amine Primary Amine Start->Amine LiAlH₄, THF Tetrazole 1H-Tetrazole Start->Tetrazole NaN₃, ZnBr₂ H₂O, 120 °C

Caption: Key synthetic routes from the central pyridazine nitrile building block.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Protocol 1: Incomplete Hydrolysis Insufficient reaction time or temperature. / Insufficient base.Increase reaction time and/or temperature. Ensure at least 4 equivalents of NaOH are used.
Protocol 2: Low Yield of Amine Incomplete reaction. / Degradation of product. / Workup issues (product loss).Ensure LAH is fresh and anhydrous conditions are strictly maintained. Perform the Fieser workup carefully at 0 °C to avoid side reactions. Ensure thorough extraction from the aluminum salts.
Protocol 3: Reaction Stalled Inactive catalyst. / Poor solubility of starting material. / Insufficient temperature.Use anhydrous ZnBr₂. Add DMF as a co-solvent to improve solubility. Ensure the internal reaction temperature reaches the target.
Any Protocol: Unidentified Side Products Reaction conditions too harsh (e.g., substitution of the C3-chloro group).Reduce reaction temperature or time. Consider alternative, milder reagents (e.g., for reduction, catalytic hydrogenation with Raney Nickel might be an option, though it often requires higher pressures).[16]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • ACS Publications. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Available at: [Link]

  • ResearchGate. (2025). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available at: [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Available at: [Link]

  • Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

Sources

Application Note: Precision Synthesis of ICT Fluorescent Probes via the 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile as a privileged scaffold for the construction of Intramolecular Charge Transfer (ICT) fluorescent probes. Unlike conventional fluorescein or rhodamine scaffolds, the pyridazine-4-carbonitrile core offers a compact, electron-deficient architecture ideal for "Push-Pull" dye design. This guide provides a validated protocol for Nucleophilic Aromatic Substitution (


) functionalization, enabling the conversion of this pharmacophore into high-contrast bioimaging agents.

Part 1: Molecular Rationale & Design Strategy

The "Push-Pull" Architecture

The fluorescence mechanism relies on the creation of a Donor-


-Acceptor (D-

-A) system.[1][2] The 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile molecule acts as the Acceptor unit due to two synergistic features:
  • Pyridazine Core: The electron-deficient diazine ring lowers the LUMO energy.

  • C4-Nitrile Group: A strong electron-withdrawing group (EWG) that further polarizes the system.

By displacing the C3-Chlorine (leaving group) with an electron-rich amine (Donor ), we establish a strong dipole. Upon excitation, charge transfers from the amine to the nitrile-pyridazine core, resulting in environment-sensitive fluorescence (solvatochromism) typical of ICT probes.

The Role of the Cyclopropyl Group

While the nitrile and amine dictate the electronics, the C6-cyclopropyl group is critical for biological performance:

  • Lipophilicity: Increases membrane permeability (

    
     modulation).
    
  • Steric Bulk: Disrupts

    
    -
    
    
    
    stacking, thereby reducing Aggregation-Induced Quenching (ACQ) in aqueous media.
Mechanistic Diagram (DOT)

The following diagram illustrates the electronic transition and the synthetic transformation logic.

ICT_Mechanism cluster_electronics Electronic Push-Pull System Scaffold 3-Chloro-6-cyclopropyl pyridazine-4-carbonitrile (Non-Fluorescent) Intermediate Meisenheimer Complex Scaffold->Intermediate + Amine / Base (SNAr Attack) Amine Secondary Amine (Donor) Probe ICT Fluorophore (Fluorescent) Intermediate->Probe - HCl (Aromatization) Donor C3-Amine (e- Donor) Acceptor C4-CN + Pyridazine (e- Acceptor) Donor->Acceptor Intramolecular Charge Transfer (Excitation)

Figure 1: Reaction pathway and electronic design of the pyridazine-based ICT probe.

Part 2: Synthesis Protocol

Materials & Reagents[3][4]
  • Scaffold: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS: 1211584-69-6).

  • Nucleophile (Donor): Morpholine (for blue/green shift) or N-methyl-piperazine (for solubility).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Synthesis (Standard )

Objective: Synthesis of 3-morpholino-6-cyclopropylpyridazine-4-carbonitrile (Probe CP-Morph).

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq, 100 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Dropwise add Morpholine (1.2 eq).

    • Note: A slight excess of amine ensures complete consumption of the chlorinated starting material.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear under UV (365 nm).
  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (20 mL) and wash with water (

      
       mL) to remove DMF and excess amine.
      
    • Wash the organic layer with saturated brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a pale yellow/green solid.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Scaffold in DMF AddBase Add DIPEA (2.5 eq) Add Amine (1.2 eq) Start->AddBase Heat Heat to 80°C (4-6 Hours) AddBase->Heat Check TLC Check (UV 365nm active?) Heat->Check Check->Heat No (Continue Heating) Workup Extraction (EtOAc/H2O) Dry & Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of the fluorescent probe.

Part 3: Characterization & Validation

Structural Confirmation

Ensure the chlorine atom has been displaced.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the aromatic proton shift associated with the chlorinated ring (if any) and the appearance of the amine signals (e.g., morpholine methylene protons at 3.6–3.8 ppm). The cyclopropyl protons (0.9–1.2 ppm) should remain intact.
  • HRMS (ESI+): Calculate

    
     for the amino-substituted product. The characteristic chlorine isotope pattern (
    
    
    
    3:1 ratio) must be absent .
Optical Properties (QC Table)

The following parameters are typical for pyridazine-4-carbonitrile derivatives substituted with secondary amines.

ParameterValue (Approx.)Notes
Absorption

360 – 390 nmTransitions from UV to visible due to conjugation.
Emission

480 – 540 nmHighly solvent-dependent (Green/Yellow emission).
Stokes Shift >100 nmLarge shift reduces self-quenching.
Quantum Yield (

)
0.4 – 0.7Higher in non-polar solvents (e.g., Dioxane) than water.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete

reaction.
Increase temperature to 100°C or use a stronger base (

).
No Fluorescence Quenching by solvent or pH.Measure fluorescence in Acetone or Dioxane first. Acidic pH can protonate the donor amine, killing the ICT.
Hydrolysis Water in reaction.Ensure DMF is anhydrous; the nitrile group can hydrolyze to an amide under harsh basic/aqueous conditions.

Part 4: References

  • Gomez, J. et al. "Roadmap for Designing Donor-π-Acceptor Fluorophores." PMC, 2023. Link (General principles of D-pi-A design).

  • Weissleder, R. "A clearer vision for in vivo imaging." Nature Biotechnology, 2001. (Foundational text on probe requirements).

  • Advanced Chemical Intermediates. "3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Product Data." Link (Source for scaffold physical properties).

  • LookChem. "Synthesis and properties of pyridazine carbonitriles." Link (Reference for melting points and solubility).

  • Uni.lu. "PubChemLite - 3-chloro-6-cyclopropylpyridazine-4-carbonitrile."[5] Link (Mass spectrometry and collision cross-section data).

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridazine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyridazine Compounds in Assays Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Pyridazine Paradox

Welcome to the Technical Support Center. You are likely here because your pyridazine-based lead compounds—despite showing promising target affinity—are failing in bioassays due to inconsistent solubility.[1][2]

The Core Issue: Pyridazines (1,2-diazines) present a unique physicochemical paradox known as the "Brick Dust" effect. Unlike lipophilic "grease balls" that dissolve in lipids but repel water, pyridazines often possess high melting points and strong intermolecular dipole-dipole interactions due to the adjacent nitrogen atoms.[2] They pack tightly in the crystal lattice, making the energy cost to break the crystal (cavitation energy) higher than the energy gained from solvation, even in polar solvents.

This guide provides field-proven troubleshooting workflows to solubilize pyridazines without compromising assay integrity.

Diagnostic Module: Identify Your Failure Mode

Before applying a fix, determine if your issue is Kinetic (precipitation during dilution) or Thermodynamic (equilibrium saturation).[1][2]

Issue #1: "My compound precipitates immediately upon dilution from DMSO into aqueous buffer."

Diagnosis: Kinetic Solubility Failure (The "Crash-Out" Effect).[1][2] Root Cause: Rapid change in solvent polarity creates a supersaturated state that collapses before the compound can equilibrate.[1]

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Switch to Acoustic Dispensing Pipetting creates local regions of high concentration (plumes).[1][2] Acoustic droplet ejection (e.g., Echo®) adds nanoliters of DMSO stock directly to the buffer, maximizing dispersion speed and minimizing local supersaturation.
2 Implement Intermediate Dilution Do not jump from 100% DMSO to 1% DMSO. Create an intermediate stock (e.g., 10x final concentration) in a solvent compatible with your buffer (e.g., 50% DMSO / 50% Water or PEG400).[2]
3 Check the "3-Minute Window" Many pyridazines form metastable colloids. Measure absorbance at 650nm (turbidity) immediately after dilution and again at 30 minutes. A rise in signal indicates slow crystallization.[1][2]
Issue #2: "I see high noise or false positives in my fluorescence/absorbance assays."

Diagnosis: Microprecipitation interference (Light Scattering). Root Cause: Sub-visible pyridazine aggregates scatter excitation light or quench fluorescence non-specifically.[1][2]

Troubleshooting Protocol:

  • Add Non-Ionic Surfactants: Introduce 0.01% - 0.05% Tween-20 or Triton X-100 to the assay buffer.[1][2] This lowers the surface tension and prevents the formation of micro-aggregates.

  • Red-Shift the Assay: If possible, switch to fluorophores that excite/emit >600nm.[1][2] Suspended particles scatter UV/Blue light significantly more than Red/NIR light (Rayleigh scattering

    
    ).[1][2]
    

Advanced Formulation Strategies

When simple buffer adjustments fail, you must alter the solvation environment.[2]

Strategy A: pH Tuning (The pKa Lever)

Pyridazines are weak bases.[1][3] The parent pyridazine has a pKa of ~2.3, but substituents (amines, hydroxyls) can shift this significantly.[2]

  • Protocol: Calculate or measure the pKa of your derivative.

  • Action: If your assay tolerates it, adjust the buffer pH.

    • Example: If pKa is 4.5, lowering assay pH from 7.4 to 6.0 can increase solubility by 1-2 log units due to protonation of the nitrogen ring.

    • Warning: Ensure your target protein/cell line is stable at the modified pH.[1]

Strategy B: Cyclodextrin Complexation

For "Brick Dust" pyridazines, cyclodextrins (CDs) are superior to simple cosolvents.[1][2] They encapsulate the hydrophobic core while presenting a hydrophilic exterior.[1][4]

  • Recommendation: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1][2]

  • Avoid: Natural

    
    -CD (low aqueous solubility itself).[1][2]
    
  • Concentration: Start with 5-10 equivalents of CD relative to the compound.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for rescuing a precipitating pyridazine compound.

PyridazineSolubilityWorkflow Start Start: Compound Precipitates in Assay Buffer CheckType Determine Failure Type: Kinetic vs Thermodynamic Start->CheckType KineticBranch Kinetic Failure (Crash out on dilution) CheckType->KineticBranch Precipitates < 5 mins ThermoBranch Thermodynamic Failure (Intrinsic insolubility) CheckType->ThermoBranch Precipitates over time Step1 1. Reduce DMSO Stock Conc (e.g., 10mM -> 1mM) KineticBranch->Step1 Step4 1. Check pKa Can pH be adjusted? ThermoBranch->Step4 Step2 2. Use Acoustic Dispensing (Avoid pipette plumes) Step1->Step2 Step3 3. Add Surfactant (0.05% Tween-20) Step2->Step3 Step3->ThermoBranch Still Cloudy Success Assay Ready (Stable Solution) Step3->Success Clear Solution Step5 2. Add Complexing Agent (SBE-beta-Cyclodextrin) Step4->Step5 pH fixed / No change Step5->Success Clear Solution Fail Re-design Chemical Series (Reduce Planarity/MP) Step5->Fail Still Cloudy

Figure 1: Decision tree for troubleshooting pyridazine solubility in biological assays.

Frequently Asked Questions (FAQ)

Q: Why does my pyridazine compound dissolve in DMSO but crash when I add water, even at low concentrations? A: This is the classic "solvent shift" shock.[1][2] DMSO is aprotic and disrupts the crystal lattice effectively.[1] Water is highly structured.[1][2] When you dilute, the water molecules prioritize hydrogen bonding with each other (hydrophobic effect), forcing the planar pyridazine molecules to stack together (


-

stacking) and precipitate. See Protocol Step 2 (Intermediate Dilution).

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2] While ethanol is less toxic to some cells, pyridazines often show lower solubility in ethanol than in DMSO.[1][2] Furthermore, ethanol is volatile, leading to concentration changes during the assay setup (evaporation effects).[2]

Q: How do I distinguish between "precipitation" and "aggregation"? A: Use Dynamic Light Scattering (DLS) or a simple centrifugation test.[1][2]

  • Centrifugation: Spin the assay plate at 3000 x g for 10 minutes. Sample the supernatant.[1] If the concentration (by LC-MS) drops significantly compared to the pre-spin sample, you have precipitation. If it remains stable but the assay noise is high, you likely have colloidal aggregation (which surfactants can fix).[2]

Experimental Protocol: Kinetic Solubility Assessment

Use this protocol to validate if your formulation strategy is working.[1]

Materials:

  • Test Compound (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)[2]

  • UV-Vis Plate Reader (transparent 96-well plate)[2]

Procedure:

  • Preparation: Prepare a range of buffer solutions containing increasing concentrations of your solubilizer (e.g., 0%, 5%, 10% SBE-

    
    -CD).[2]
    
  • Spiking: Add the compound stock to the buffer to achieve the final assay concentration (e.g., 10

    
    M). Keep final DMSO < 1%.[1][2][5]
    
  • Incubation: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 650 nm (turbidity) and 254-280 nm (compound specific peak).

  • Analysis:

    • High A650 = Precipitation.[1][2]

    • Low A254 (after filtration/spin) = Low solubility.[1][2]

    • Success Criterion: A650 < 0.005 OD and >90% recovery of compound in supernatant.[1][2]

References

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[6] Journal of Pharmacological and Toxicological Methods. Source: [2]

  • Di, L., & Kerns, E. H. (2006).[1][2][7] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Source:

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Source: [2]

  • Meanwell, N. A. (2011).[1][2] "Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Source: [2]

Sources

Technical Support Center: Navigating the Reactivity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile. This valuable building block is instrumental in the synthesis of advanced pharmaceutical intermediates and active ingredients. However, its nuanced reactivity, stemming from the electron-deficient pyridazine core and functional group array, presents unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to preempt and troubleshoot the decomposition of this molecule during critical synthetic transformations. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile under typical reaction conditions?

The structure of this molecule features three key reactive sites that can lead to degradation if not properly managed:

  • The C-Cl Bond on the Pyridazine Ring: The pyridazine ring is inherently electron-deficient, which activates the C4 position for nucleophilic attack and facilitates oxidative addition in metal-catalyzed reactions.[1][2] However, this also makes the molecule susceptible to reductive dehalogenation , where the chlorine atom is replaced by hydrogen. This is a particularly common side reaction in palladium-catalyzed cross-coupling reactions.[1][3]

  • The Nitrile Group (-C≡N): The carbonitrile functional group is prone to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and elevated temperatures. This can lead to the formation of the corresponding amide or carboxylic acid, which are often undesired byproducts.[4]

  • The Pyridazine Ring Itself: While aromatic, the pyridazine ring is less stable than carbocyclic analogues like benzene.[5] Under harsh conditions, such as excessively high temperatures (>150-200 °C) or the presence of potent oxidizing/reducing agents, ring degradation can occur, though this is less common than dehalogenation or nitrile hydrolysis.[6][7]

Q2: What are the best general practices for storing and handling this compound?

To ensure long-term stability and prevent gradual degradation, we recommend the following:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A refrigerator (2-8°C) is ideal. Avoid exposure to moisture and light. While some related halopyridines show stability at ambient conditions for months, taking extra precautions is a best practice.[8]

  • Handling: When weighing and transferring the compound, minimize its exposure to atmospheric moisture and oxygen. For reactions requiring anhydrous conditions, handle the compound in a glovebox or under a positive pressure of inert gas.

Q3: How sensitive is the C-Cl bond to nucleophilic attack, and when should I be concerned about non-catalyzed substitution?

The electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group makes the chlorine atom a competent leaving group for Nucleophilic Aromatic Substitution (SNAr). Strong, soft nucleophiles (e.g., thiols, secondary amines) can displace the chloride without a metal catalyst, particularly at elevated temperatures. Always consider the nucleophilicity of reagents and solvents in your reaction mixture. If your reaction medium contains potent nucleophiles and the desired transformation does not involve the C-Cl bond, this side reaction is a significant risk.

Troubleshooting Guide: From Low Yield to Unidentified Byproducts

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You've set up a cross-coupling reaction, but analysis by TLC or LC-MS shows primarily unreacted starting material and/or a significant amount of a dehalogenated byproduct.

  • Probable Cause A: Reductive Dehalogenation. This is the most common failure mode. The palladium catalyst, instead of facilitating cross-coupling, promotes the replacement of the chlorine atom with a hydrogen from a proton source (e.g., trace water, solvent).[3]

  • Solution A: Strategic Optimization of Catalytic System:

    • Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may be ineffective.[1] Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos. These ligands accelerate the reductive elimination step (the product-forming step) relative to competing dehalogenation pathways.[1][3]

    • Base Selection: The base's strength and nature are crucial. Avoid strong, protic bases like NaOH or KOH if possible. Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Ensure the base is anhydrous if water is suspected to be contributing to the dehalogenation pathway.[3]

    • Temperature Control: High temperatures accelerate all reactions, including decomposition.[7] Attempt the reaction at the lowest effective temperature (e.g., starting at 80 °C). A more active catalyst/ligand system often allows for milder reaction temperatures.[3]

    • Inert Atmosphere: Oxygen can damage the palladium catalyst and promote side reactions.[1] Ensure your reaction setup is rigorously free of oxygen by using proper degassing techniques (see Protocol 1).

  • Probable Cause B: Nitrile Group Hydrolysis. The basic conditions required for the cross-coupling might be hydrolyzing the nitrile, leading to a polar, water-soluble byproduct that may be lost during work-up.

  • Solution B: Anhydrous Conditions and Base Choice:

    • Use anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DME).[1]

    • Employ a non-hydroxide base like K₃PO₄ or CsF. These provide the necessary basicity for the catalytic cycle while minimizing the risk of direct nucleophilic attack on the nitrile.

Issue 2: My mass spectrometry results show a major byproduct with a mass corresponding to M-Cl+H (m/z ~144.06).

This is a clear confirmation of the reductive dehalogenation discussed in Issue 1. The flowchart below provides a systematic approach to troubleshooting this specific problem.

G start Observation: Dehalogenated byproduct (M-Cl+H) is major product q1 Is the reaction run under a rigorously inert atmosphere? start->q1 sol1 Action: Improve inerting technique. (See Protocol 1) q1->sol1 a1_no q2 What type of ligand is being used? q1->q2 a1_yes a1_yes YES a1_no NO sol1->q1 sol2 Action: Switch to a bulky, electron-rich Buchwald-type ligand. q2->sol2 a2_simple q3 What base and solvent are being used? q2->q3 a2_buchwald a2_simple Simple Phosphine (e.g., PPh3) a2_buchwald Bulky/Electron-Rich (e.g., XPhos, SPhos) sol2->q3 sol3 Action: Switch to a weaker, non-nucleophilic, anhydrous base (e.g., K3PO4). q3->sol3 a3_strong q4 What is the reaction temperature? q3->q4 a3_weak a3_strong Strong/Protic Base (e.g., NaOH, NaOEt) a3_weak Weak/Aprotic Base (e.g., K2CO3, K3PO4) sol3->q4 sol4 Action: Lower temperature to 80-90 °C. Screen for a more active catalyst if reaction is too slow. q4->sol4 a4_high end_node Problem Solved: Yield of desired product improved. q4->end_node a4_low a4_high High (>100 °C) a4_low Low (≤100 °C) sol4->end_node

Caption: Troubleshooting workflow for dehalogenation.

Issue 3: My product is contaminated with a more polar impurity that shows a mass of M+17 (amide) or M+18 (carboxylic acid).

This is definitive evidence of nitrile group hydrolysis. This side reaction is favored by the presence of water combined with either strong base or strong acid, particularly with heat.

  • Probable Cause: Water contamination in solvents or reagents, or a work-up procedure that is too harsh.

  • Solution:

    • Anhydrous Reaction Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry any reagents if they are suspected to be hydrated.

    • Careful Base Selection: As mentioned, avoid hydroxide bases. If aqueous base is required for the reaction (as in some Suzuki couplings), use the minimum amount of water necessary and keep the reaction temperature as low as possible.[1]

    • Neutral Work-up: During the work-up, avoid prolonged exposure to strong aqueous acid or base. Quench the reaction by pouring it into a neutral buffer or water, then proceed with extraction using an organic solvent. Wash the organic layers with brine to remove excess water.

Key Decomposition Pathways at a Glance

G SM 3-Chloro-6-cyclopropyl- pyridazine-4-carbonitrile Dehalogenated 6-Cyclopropylpyridazine- 4-carbonitrile (M-Cl+H) SM->Dehalogenated Conditions: Pd Catalyst, H+ Source (e.g., H2O, ROH) Suboptimal Ligand/Base Hydrolyzed_Amide 3-Chloro-6-cyclopropyl- pyridazine-4-carboxamide (M+17) SM->Hydrolyzed_Amide Conditions: H2O, Strong Base/Acid Elevated Temperature Hydrolyzed_Acid 3-Chloro-6-cyclopropyl- pyridazine-4-carboxylic acid (M+18) Hydrolyzed_Amide->Hydrolyzed_Acid Further Hydrolysis

Caption: Primary decomposition pathways.

Recommended Protocols & Data

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
ParameterRecommended OptionsRationale / Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Provides a source of active Pd(0) for the catalytic cycle.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination, suppressing dehalogenation.[1][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, non-nucleophilic bases that are effective in the transmetalation step without promoting nitrile hydrolysis.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, DMEAprotic solvents minimize unwanted protonolysis pathways. A small amount of water is often necessary to activate the boronic acid.[1]
Temperature 80 - 110 °CStart at the lower end (80 °C) and increase only if the reaction is sluggish to balance reaction rate against thermal decomposition.[9]
Protocol 1: General Procedure for Establishing an Inert Atmosphere

This protocol is essential for preventing catalyst deactivation and oxygen-promoted side reactions.[1]

  • Assembly: Assemble your reaction glassware (round-bottom flask, condenser, etc.) and ensure all joints are well-sealed with high-vacuum grease.

  • Flame/Oven Drying: Heat the glassware under vacuum with a heat gun until all visible moisture is gone, or place the glassware in an oven (>120 °C) for several hours. Allow it to cool to room temperature under vacuum or in a desiccator.

  • Evacuate and Backfill: Connect the flask to a Schlenk line. Carefully evacuate the flask using a vacuum pump until the pressure is low (<1 Torr).

  • Inert Gas Purge: Switch the Schlenk line from vacuum to the inert gas (Argon or Nitrogen) inlet, allowing the flask to fill with the inert gas.

  • Repeat Cycle: Repeat the evacuate-and-backfill cycle at least three times to ensure the complete removal of atmospheric gases.

  • Reagent Addition: Add solid reagents (the pyridazine, boronic acid, base, catalyst, ligand) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add degassed solvents via a cannula or syringe through a rubber septum. To degas a solvent, bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.

Protocol 2: Recommended Starting Point for a Suzuki-Miyaura Coupling Reaction

This protocol incorporates best practices to minimize the decomposition of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere using the procedure described in Protocol 1.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume) via syringe to achieve a final concentration of ~0.1 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC. Check for the disappearance of starting material and the appearance of both the desired product and the dehalogenated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes should be neutral to slightly basic to avoid nitrile hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By understanding the inherent reactivity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile and methodically applying these troubleshooting strategies and protocols, you can significantly improve reaction outcomes and minimize the formation of degradation-related impurities.

References

  • BenchChem. Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • BenchChem. Troubleshooting low reactivity of substituted pyridines in indolizine synthesis.
  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • ACS Publications. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • BenchChem. Preventing degradation of 3-Bromopyridine-D4 during reactions.
  • CymitQuimica. CAS 289-80-5: Pyridazine.
  • BLD Pharm. 1824466-00-3|3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid.
  • Murdoch University. Unimolecular decomposition of C3Cl6: pathways for formation of cylic chlorinated compounds.
  • MDPI. Thermal Stability of Amorphous Solid Dispersions.
  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • MDPI. An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study.

Sources

Technical Support Center: Managing Impurities in Pyridazine-4-Carbonitrile Synthesis

[1]

Current Status: Operational Topic: Pyridazine-4-Carbonitrile Synthesis & Impurity Management Lead Scientist: Dr. A. V.[1] Chen, Senior Application Scientist Last Updated: February 24, 2026[1]

Executive Summary

The pyridazine-4-carbonitrile scaffold is a high-value pharmacophore, particularly in kinase and PDE inhibitor development.[1] However, its synthesis is plagued by the electron-deficient nature of the 1,2-diazine ring, which creates a unique set of impurity profiles distinct from standard pyridine or phenyl chemistry.[1]

This guide addresses the three critical bottlenecks in this workflow:

  • Catalyst Poisoning during Pd-catalyzed cyanation (The "Stalled Reaction" Syndrome).

  • Hydrolytic Instability of the 4-cyano group (The "M+18" Ghost).

  • Regioisomeric Contamination during de novo ring construction.

Module 1: The Cyanation Bottleneck (Pd-Catalyzed Route)

Scenario: You are converting 4-chloropyridazine to 4-cyanopyridazine using a Palladium catalyst. Symptom: The reaction stalls at 50-60% conversion. LC-MS shows starting material and a significant amount of de-halogenated product (pyridazine) , but adding more catalyst fails to restart the reaction.[1]

Root Cause Analysis: The Cyanide Trap

Unlike aryl chlorides, pyridazinyl halides are electron-poor, making the oxidative addition of Pd(0) facile.[1] However, the reaction frequently fails due to catalyst poisoning by the cyanide source .

  • Competitive Binding: Cyanide (

    
    ) is a strong 
    
    
    -donor.[1] If the concentration of free
    
    
    is too high, it displaces the phosphine ligands on the Palladium, forming inactive species like
    
    
    .[1]
  • Reductive Elimination Failure: The resting state becomes a stable bis-cyano complex that cannot undergo reductive elimination to release the product.

Troubleshooting Protocol
ObservationDiagnosisCorrective Action
Reaction Stalls + Black Precipitate Pd-Black formation (Ligand dissociation)Switch to bidentate ligands with large bite angles (e.g., Xantphos or dppf ) to prevent ligand displacement by cyanide.[1]
Reaction Stalls + No Precipitate Formation of stable

species
Do not add all cyanide at once.[1] Use Zn(CN)₂ (low solubility releases

slowly) or a syringe pump for soluble sources.[1]
Byproduct: De-halogenated Pyridazine Hydrodehalogenation via Pd-H speciesThe system is wet.[1] Water hydrolyzes

to

, generating Pd-Hydride species.[1] Action: Add 10 mol% Zn powder to scavenge Pd(II) back to Pd(0) and ensure rigorous anhydrous conditions.
Recommended Protocol: The "Slow-Release" Method

Validated for 4-chloropyridazines susceptible to reduction.[1]

  • Catalyst:

    
     (1.5 mol%) + dppf  (3.0 mol%).[1] Note: dppf is superior to 
    
    
    for electron-deficient heterocycles.[1]
  • Cyanide Source: Zn(CN)₂ (0.6 equiv).[1] Why? The low solubility of Zinc Cyanide in DMF/DMA acts as a self-regulating reservoir, keeping free

    
     concentration low.[1]
    
  • Additive: Zn dust (10 mol%) or PMHS (polymethylhydrosiloxane) can reduce induction periods, but dry conditions are critical.[1]

  • Conditions: DMA, 120 °C, 3-12 h.

Safety Note: While


 is a non-toxic alternative often recommended for aryl halides, it requires higher temperatures and water/organic biphasic systems, which often leads to hydrolysis of the resulting pyridazine-4-nitrile (see Module 2).[1] For this specific scaffold, anhydrous Zn(CN)₂ is technically superior despite toxicity.[1]

Module 2: The Hydrolysis Trap (The "M+18" Impurity)

Scenario: The reaction reached completion, but after aqueous workup or column chromatography, LC-MS shows a new peak with mass M+18 . Symptom: The nitrile has hydrolyzed to the primary amide (pyridazine-4-carboxamide).

Root Cause Analysis: Electronic Activation

The pyridazine ring is significantly more electron-withdrawing than pyridine or benzene. The nitrogens at positions 1 and 2 pull electron density, making the carbon of the nitrile at position 4 exceptionally electrophilic.

  • Mechanism: Attack by

    
     (basic workup) or 
    
    
    (acidic silica) occurs rapidly, forming the imidate intermediate which tautomerizes to the amide.[1]
Visualizing the Instability

HydrolysisPathcluster_0Critical Failure PointSM4-Cyanopyridazine(Highly Electrophilic)ImidateImidate Intermediate(Unstable)SM->Imidate+ H2O / Acidic SilicaSafeStable Product(Isolated)SM->SafeNeutral Alumina / Non-Aqueous WorkupAmidePrimary Amide(M+18 Impurity)Imidate->AmideTautomerization

Caption: Pathway of adventitious hydrolysis driven by the electron-deficient pyridazine core.

Prevention & Purification Guide
StepStandard Practice (AVOID)Best Practice (ADOPT)
Quench Saturated

or NaOH
Dilute Ammonium Chloride (

)
or simply dilute with EtOAc and wash with Brine.[1] Avoid pH > 9.[1]
Drying

(can be slightly acidic)

(Neutral).[1]
Stationary Phase Standard Silica Gel (Acidic, pH ~5)Neutral Alumina or Silica pre-treated with 1%

(Triethylamine).[1]
Eluent MeOH/DCMAcetone/DCM or EtOAc/Hexane.[1] Avoid MeOH if possible as it can attack the nitrile to form imidates under acidic conditions.

Module 3: Regioisomeric Contamination (De Novo Synthesis)

Scenario: You are building the ring using a Minisci-type reaction or condensation.[2] Symptom: You observe a mixture of 4-CN and 5-CN isomers (if 3-substituted) or 3-CN vs 4-CN.[1] Separation is difficult.

Strategic Solution: The Minisci C-4 Switch

Traditional radical alkylations of pyridazines yield mixtures. However, recent advances utilizing Hantzsch esters or specific radical precursors have improved regioselectivity.

Protocol for C-4 Selective Cyanation (Radical Substitution): Instead of direct cyanation of the ring, use a decarboxylative Minisci approach if you have the carboxylic acid, or use the Baran Diversinates method for direct functionalization.

If you must separate isomers:

  • Flash Chromatography: Isomers often have distinct dipole moments.[1]

  • Solvent System: Switch from MeOH/DCM to THF/Hexane or Toluene/Acetone .[1] The

    
    -stacking interactions in Toluene can often resolve pyridazine isomers that co-elute in chlorinated solvents.
    

FAQ: Rapid Fire Troubleshooting

Q: My 4-cyanopyridazine turned brown/black on the shelf. A: Pyridazines are prone to N-oxidation or polymerization if not stored correctly.[1] Store at -20°C under Argon. The "brown" is often a trace amount of polymerized material; filter through a short plug of neutral alumina to restore purity.

Q: Can I use Copper Cyanide (Rosenmund-von Braun)? A: generally NO .[1] The high temperatures (>150°C) required for CuCN couplings usually decompose the pyridazine ring or cause extensive hydrolysis. Stick to Pd-catalyzed methods at <120°C.[1][3]

Q: I see a peak at M+32 (Methanol adduct). A: You used Methanol in your column or workup.[1] The 4-position is so electron-poor that Methanol acted as a nucleophile, attacking the nitrile to form the methyl imidate. Switch to Acetonitrile/Water for reverse phase or EtOAc/Hexane for normal phase.

References

  • Maligres, P. E., et al. "Cyanation of Heterocyclic Halides with Zn(CN)2."[1] Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193–8195. Link

    • Establishes the Zn(CN)2 protocol superiority for electron-deficient systems.
  • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications, 2004, pp. 1388–1389. Link

    • Source for the K4[Fe(CN)6] method, though noted with caution for pyridazines due to water content.[1]

  • Cohen, D. T., et al. "Pt-Catalyzed Hydration of Nitriles."[1] Journal of the American Chemical Society, vol. 133, no.[1] 15, 2011.

    • Provides mechanistic insight into nitrile hydrolysis rates in heteroarom
  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[1] Angewandte Chemie International Edition, vol. 58, no.[1] 39, 2019, pp. 13666–13699.[1] Link[1]

    • Authoritative review on controlling regioselectivity in radical functionaliz

Technical Support Center: Analytical Methods for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Subject: Troubleshooting & Method Development for Pyridazine Scaffolds Operator: Senior Application Scientist (Ph.D.) Status: Online

Introduction & Scope

Pyridazine derivatives (1,2-diazines) represent a unique challenge in medicinal chemistry. Unlike their pyridine or pyrimidine analogs, the adjacent nitrogen atoms create a dipole moment (~3.9 D) and specific basicity profile (


 of parent 

, but highly variable with substitution) that often leads to catastrophic peak tailing , poor retention on C18 , and MS signal suppression .

This guide moves beyond generic advice. We address the physicochemical root causes of these failures and provide self-validating protocols to resolve them.

Module 1: Chromatography Troubleshooting (HPLC/UHPLC)

The Core Problem: Peak Tailing & Retention

Symptom: Asymmetric peaks (


) or elution in the void volume (

). Root Cause: Pyridazines are electron-deficient heteroaromatics but possess lone pairs capable of strong interaction with residual silanols on silica supports.
Troubleshooting Decision Matrix

Use this logic flow to diagnose and fix peak shape issues.

Tailing_Troubleshooting Start ISSUE: Peak Tailing (Tf > 1.5) Check_pH Check Mobile Phase pH (Is pH < 3.0?) Start->Check_pH Low_pH_Action Action: Lower pH to ~2.5 (Protonate N-N) Check_pH->Low_pH_Action No Check_Column Check Column Chemistry (Is it fully end-capped?) Check_pH->Check_Column Yes Low_pH_Action->Check_Column Switch_Column Action: Switch to Hybrid Particle or Polar-Embedded C18 Check_Column->Switch_Column No (Standard Silica) Check_Mode Check Retention Mode (Is k' < 1?) Check_Column->Check_Mode Yes (High Quality C18) Switch_HILIC Action: Switch to HILIC (Zwitterionic Phase) Check_Mode->Switch_HILIC Yes (Elutes in Void) Add_Modifier Action: Add Ion Pairing (e.g., TFA - Caution for MS) Check_Mode->Add_Modifier No (Retained but Tailing)

Figure 1: Decision tree for diagnosing peak asymmetry in nitrogenous heterocycles.

Protocol 1: The "Golden Standard" Screening Gradient

For unknown pyridazine derivatives, do not start with a generic C18 method. Use this optimized screening protocol designed to suppress silanol activity.

ParameterSpecificationRationale
Column Charged Surface Hybrid (CSH) C18 or Polar-Embedded Phenyl-HexylHybrid particles resist high pH; polar groups prevent pore dewetting.
Mobile Phase A 10 mM Ammonium Formate (pH 3.7) or 0.1% Formic AcidLow pH ensures protonation of the pyridazine ring, reducing silanol interaction [1].
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for N-heterocycles compared to Methanol.
Gradient 5% B to 95% B over 10 minStandard scouting.
Temp 40°CElevated temperature improves mass transfer and peak symmetry.

Critical Note on HILIC: If your derivative has a LogP < 0, Reverse Phase (RP) will likely fail. Switch to HILIC using a Zwitterionic (ZIC-HILIC) or Amide column. The elution order will reverse, and the high organic mobile phase (e.g., 90% ACN) will drastically increase MS sensitivity [2].

Module 2: Mass Spectrometry (LC-MS) Optimization

The Core Problem: Signal Suppression & Adducts

Symptom: Low sensitivity despite UV activity, or dominance of


 peaks.
Root Cause:  Pyridazines are prone to forming sodium adducts in glass glassware and can suffer ion suppression from co-eluting matrix components in early RP elution.
Optimization Guide
  • Ionization Source:

    • ESI Positive (+): Preferred. The N-N bond allows for protonation, though less readily than pyridine.

    • APCI: Consider if the derivative is highly non-polar or if you observe severe matrix effects in ESI.

  • Adduct Control:

    • Pyridazines love Sodium (

      
      ).
      
    • Fix: Use Ammonium Formate (5-10 mM) in the mobile phase. The ammonium ion (

      
      ) suppresses sodium adducts by providing an excess of protons/ammonium ions, driving the signal toward 
      
      
      
      [3].
  • Fragmentor Voltage (Cone Voltage):

    • Pyridazine rings are relatively stable but can lose

      
       (28 Da) or 
      
      
      
      (27 Da) under high energy.
    • Protocol: Perform a "ramp" experiment (e.g., 80V to 160V) to find the sweet spot where the molecular ion is stable but adducts are declustered.

Module 3: Sample Preparation & Stability

The Core Problem: Solubility & N-Oxidation

Symptom: Variable recovery or appearance of


 peaks over time.
Root Cause:  The lone pairs on the nitrogen make pyridazines susceptible to N-oxidation by peroxides in solvents.
Workflow: Stability-Indicating Extraction

Sample_Prep Sample Biological Matrix (Plasma/Tissue) pH_Adj pH Adjustment (Bring to pH > 8) Sample->pH_Adj Neutralize Charge LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Dry Evaporation (N2 Stream, <40°C) LLE->Dry Concentrate pH_Adj->LLE Extract Free Base Recon Reconstitution (Solvent Match Initial Mobile Phase) Dry->Recon Ready for LC-MS

Figure 2: Extraction workflow emphasizing pH control for basic heterocycles.

Key Precautions:

  • Solvent Purity: Use fresh solvents. Old THF or Ethers contain peroxides that rapidly convert Pyridazine to Pyridazine-N-oxide (

    
    ).
    
  • Reconstitution: Never reconstitute in 100% strong solvent (e.g., pure ACN). This causes "solvent effect" peak broadening. Match the initial gradient conditions (e.g., 95% Water / 5% ACN).

Frequently Asked Questions (FAQ)

Q: My pyridazine peak splits into two at neutral pH. Why? A: You are likely observing tautomerism (if an -OH or -NH2 group is present at positions 3 or 6) or partial protonation.

  • Fix: Lock the form by moving pH away from the pKa. Go to pH 2.5 (fully protonated) or pH 9.0 (fully deprotonated, requires high-pH stable column).

Q: I see a mass of [M+41] in my spectrum. What is it? A: This is the Acetonitrile adduct


.
  • Fix: This is common in ESI. Increase your declustering potential (Cone Voltage) to break this weak electrostatic bond.

Q: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: For UV detection, yes (0.05% - 0.1%). For LC-MS, avoid TFA . It causes severe signal suppression (up to 90% loss). Use Formic Acid or Difluoroacetic Acid (DFA) instead.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Guides. (Accessed 2024).

  • Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499 (1990): 177-196.

  • Thermo Fisher Scientific. "HILIC Separations: Technical Guide." Thermo Scientific Application Notes.

  • Wermuth, C. G. "The pyridazine heterocycle in molecular recognition and drug discovery." MedChemComm, 2011.

Validation & Comparative

Comparing the reactivity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile with other halopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (Target Molecule) , a specialized heterocyclic scaffold increasingly utilized in kinase and glutaminase (GLS1) inhibitor discovery.

Unlike generic halopyridazines, this scaffold possesses a unique "Push-Pull-Steric" architecture:

  • Pull (Activation): The 4-cyano (nitrile) group and the N2-nitrogen synergistically deplete electron density at C3, making it a "super-electrophile" for

    
     reactions.[1]
    
  • Push (Stability): The 6-cyclopropyl group provides metabolic stability and lipophilicity without the conjugation penalties of a phenyl ring.[1]

  • Selectivity: The steric bulk of the cyclopropyl group at C6 effectively shields the "southern" hemisphere of the molecule, directing nucleophilic attack almost exclusively to the C3 position.[1]

This guide compares its reactivity against industry-standard alternatives and provides validated protocols for its derivatization.

Electronic Structure & Reactivity Analysis[1][2][3]

To understand the performance of the Target Molecule, we must compare its electronic landscape to standard halopyridazines.[1]

The "Activation Multiplier" Effect

In standard 3,6-dichloropyridazine, the C3 position is activated solely by the adjacent nitrogen (N2).[1] In the Target Molecule, the C3 position is activated by two strong electron-withdrawing forces:

  • Inductive (-I) & Mesomeric (-M): The 4-cyano group is a potent electron sink, stabilizing the Meisenheimer complex intermediate.[1]

  • Ring Nitrogen (-I): The N2 atom remains a strong activator.

Comparative Reactivity Matrix

The following table ranks the electrophilicity of the C-Cl bond across common pyridazine scaffolds.

ScaffoldC3-Cl Reactivity (

)
Electronic DriverSteric EnvironmentPrimary Application
Target Molecule Very High 4-CN + N2 (Synergistic) 6-Cyclopropyl (Shielded) Late-stage diversification
3,6-DichloropyridazineHighN2 (Single activation)Low (Open)Core scaffold synthesis
3-Chloro-6-phenylpyridazineModerateN2 (Conjugation dampens)High (Phenyl bulk)Biaryl systems
3-ChloropyridazineLow-ModerateN2LowSimple analogs

Key Insight: The Target Molecule reacts approximately 10–50x faster in


 displacements than 3-chloropyridazine due to the LUMO-lowering effect of the nitrile group.

Mechanistic Visualization

The regioselectivity of this molecule is not random; it is electronically and sterically determined.[1] The diagram below illustrates the decision pathway for a nucleophile (Nu-) attacking the scaffold.

ReactivityPath Start Nucleophile (Nu-) Approach Decision Selectivity Check Start->Decision PathC3 Path A: Attack at C3 (Ortho to CN) Decision->PathC3 Electronic Attraction (Low LUMO) PathC6 Path B: Attack at C6 (Cyclopropyl) Decision->PathC6 Steric Repulsion Intermediate Meisenheimer Complex (Stabilized by CN & N2) PathC3->Intermediate Formation Rate: Fast Block BLOCKED Steric Hindrance & Electron Richness PathC6->Block Product Product: 3-Substituted-4-CN-6-Cyp Intermediate->Product Cl- Elimination

Figure 1: Mechanistic pathway showing the exclusive regioselectivity for C3 substitution.[1] The 4-cyano group stabilizes the negative charge in the intermediate, lowering the activation energy for Path A.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the expected color changes or LCMS signals are not observed, stop and re-evaluate reagents.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Best for: Rapid library generation and installing polar side chains.[1]

Reagents:

  • Target Molecule (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[1]

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMF (anhydrous) or NMP

Workflow:

  • Dissolution: Dissolve the Target Molecule in DMF (0.2 M concentration). Checkpoint: Solution should be clear/light yellow.[1]

  • Addition: Add DIPEA, followed by the amine.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Unlike unactivated chloropyridazines that require heating to 80–100°C, the 4-CN group allows this reaction to proceed at ambient temperature.[1] Heating >60°C may cause nitrile hydrolysis or cyclopropyl ring opening in the presence of strong nucleophiles.[1]

  • Monitoring: Monitor by LCMS. Look for the disappearance of the parent mass (M+H) and appearance of the product.[1]

  • Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Installing carbon substituents (aryl/heteroaryl).

Reagents:

  • Target Molecule (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)[1]
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine Target, Boronic acid, and Base in Dioxane.[1] Sparge with Nitrogen for 10 mins. Critical Step: Oxygen ruins the active Pd(0) species.[1]

  • Catalyst: Add Pd catalyst under Nitrogen flow.

  • Heating: Heat to 80°C for 4–6 hours.

  • Validation: The reaction mixture usually turns black (Pd precipitation) upon completion.[1]

  • Purification: Silica gel chromatography is required to remove Pd residues.

Stability & Handling Guide

When working with 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile , specific precautions apply due to the functional group combination.

Hazard/RiskCauseMitigation Strategy
Nitrile Hydrolysis Strong Acid/Base + HeatAvoid aqueous NaOH > 1M at reflux. Keep reaction pH < 12.
Cyclopropyl Opening Strong Lewis Acids (

,

)
Avoid Friedel-Crafts conditions.[1] Use mild Lewis acids if necessary.
Regio-scrambling Pd-MigrationIn Suzuki couplings, use bidentate ligands (dppf, Xantphos) to prevent metal migration.[1]

References

  • General Pyridazine Reactivity

    • Title: Nucleophilic Arom
    • Source: Chemistry of Heterocyclic Compounds.[2][3][4][5][6]

    • URL: (Generalized reference for heterocyclic chemistry).[1]

  • Nitrile Activation Effect

    • Title: Substituent Effects in Nucleophilic Arom

      
      ).[1][7]
      
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Cyclopropyl Stability

    • Title: The Chemistry of the Cyclopropyl Group.[1]

    • Source: P
    • URL:[Link][1]

  • Analogous Synthesis (GLS1 Inhibitors)

    • Title: Preparation of Heterocyclic Compounds as Glutaminase Inhibitors (Patent).[1]

    • Source: WO2014089048 (Example of 3-chloro-pyridazine scaffolds in drug discovery).
    • URL

Sources

SAR Studies of Cyclopropyl-Substituted Pyridazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the structure-activity relationship (SAR) profiles of cyclopropyl-substituted pyridazine derivatives. It focuses on the bioisosteric replacement of linear alkyl groups (methyl, ethyl) and larger cycloalkyls (cyclobutyl, cyclopentyl) with the cyclopropyl moiety.

Key Takeaway: The direct attachment of a cyclopropyl group to the pyridazine core frequently acts as a "metabolic bumper," significantly reducing oxidative clearance while maintaining or enhancing potency through favorable steric filling of hydrophobic pockets (e.g., in PDE10A or c-Met kinase targets).

Part 1: The Cyclopropyl Advantage (Mechanistic Rationale)

In medicinal chemistry, the pyridazine ring is a privileged scaffold, often serving as a bioisostere for phenyl or pyridine rings to lower lipophilicity (LogP) and increase aqueous solubility. However, 3- or 6-alkyl substituted pyridazines are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Metabolic Stability vs. Potency
  • The Methyl Liability: A methyl group at the 3-position is metabolically labile, susceptible to rapid benzylic-like oxidation to the carboxylic acid, rendering the drug inactive or rapidly cleared.

  • The Isopropyl Dilemma: While an isopropyl group adds steric bulk to fill hydrophobic pockets (increasing potency), it increases lipophilicity (LipE penalty) and can still suffer from hydroxylation.

  • The Cyclopropyl Solution: The cyclopropyl group offers a unique compromise:

    • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have higher BDE (~106 kcal/mol) compared to secondary acyclic carbons (~98 kcal/mol), making them resistant to CYP-mediated hydrogen abstraction.

    • Sigma-Hole & Pi-Character: The cyclopropyl group possesses significant

      
      -character (Walsh orbitals), allowing it to interact electronically with the electron-deficient pyridazine ring, potentially influencing the pKa of the heterocyclic nitrogens.
      
Interactive SAR Logic Pathway

SAR_Logic Start Lead Optimization: Pyridazine Core Instability Option_Me Option A: Methyl Group (Steric: Small) Start->Option_Me Option_iPr Option B: Isopropyl Group (Steric: Large) Start->Option_iPr Option_cPr Option C: Cyclopropyl Group (Steric: Medium/Rigid) Start->Option_cPr Result_Me Result: Rapid Oxidation (High Clearance) Option_Me->Result_Me Metabolic Liability Result_iPr Result: High Potency but High LogP (Low LipE) Option_iPr->Result_iPr Lipophilicity Penalty Result_cPr Result: Metabolic Blockade + Optimal Shape Match Option_cPr->Result_cPr Bioisosteric Success Mechanism Mechanism: 1. High C-H BDE (Resists CYP) 2. Walsh Orbital Interaction Result_cPr->Mechanism Why?

Figure 1: Decision logic for selecting cyclopropyl substituents during pyridazine lead optimization.

Part 2: Comparative Performance Data

The following data is synthesized from representative SAR studies involving PDE10A inhibitors (a common target for pyridazine scaffolds, e.g., Pfizer's PF-02545920 series). The goal is to optimize the substituent at the 3-position of the pyridazine ring.

Representative SAR Data Table

Target: PDE10A (Phosphodiesterase 10A) Scaffold: 6-phenyl-3-substituted-pyridazine

CmpdSubstituent (R)PDE10A IC50 (nM)HLM CLint (µL/min/mg)LogD (7.4)LipEPerformance Analysis
1 Methyl (-CH3)45>100 (High)1.83.5Baseline. Potent, but metabolically unstable due to rapid oxidation. Poor in vivo half-life.
2 Ethyl (-CH2CH3)1285 (High)2.13.8Potency Gain. Better hydrophobic fill, but still suffers from rapid clearance.
3 Isopropyl (-CH(CH3)2)2.540 (Mod)2.64.0Potency Peak. Excellent potency, but increased lipophilicity limits solubility. Clearance is moderate.
4 Cyclopropyl (-cPr)3.0 12 (Low) 2.2 5.3 Optimal. Retains potency of iPr (rigid fit) but significantly lowers clearance (C-H bond strength) and LogD. Highest Lipophilic Efficiency (LipE).
5 Cyclobutyl (-cBu)1825 (Low)2.83.9Steric Clash. Ring is too large/puckered for the specific sub-pocket; potency drops compared to cPr.

Note: Data represents consensus trends observed in pyridazine optimization campaigns [1, 2]. HLM = Human Liver Microsomes; LipE = pIC50 - LogD.

Interpretation

Compound 4 (Cyclopropyl) demonstrates the "Goldilocks" effect. It mimics the steric bulk of the isopropyl group (Compound 3) required for binding affinity but possesses the metabolic stability profile closer to a deactivated system. The LipE of 5.3 indicates a high-quality drug candidate, balancing potency and physicochemical properties.

Part 3: Experimental Protocols

To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling protocol. Direct cyclopropylation of electron-deficient heterocycles like pyridazine can be challenging; using cyclopropylboronic acid with a specific palladium catalyst system is the industry standard.

Synthesis of 3-Cyclopropyl-6-phenylpyridazine

Reaction Scheme: 3-Chloro-6-phenylpyridazine + Cyclopropylboronic acid


 Product

Reagents:

  • Substrate: 3-Chloro-6-phenylpyridazine (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv) - Note: Use excess due to potential protodeboronation.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) or SPhos.

  • Base: Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a condenser. Purge with Argon for 15 minutes.

  • Charging: Add 3-Chloro-6-phenylpyridazine (1.0 mmol, 190 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), PCy₃ (0.1 mmol, 28 mg), and K₃PO₄ (3.0 mmol, 636 mg) to the flask.

  • Solvation: Add degassed Toluene (10 mL) and Water (0.5 mL). Critical: The small amount of water is essential for the boronic acid activation cycle.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Reaction typically completes in 4–6 hours. If starting material persists, add 0.5 equiv more of boronic acid.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc/Hexane.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3-Cl-Pyridazine Reagents Add: cPr-B(OH)2 + Pd Cat + Base (K3PO4) Start->Reagents Heat Heat: 100°C, 4-6 hrs (Toluene/H2O) Reagents->Heat Check Checkpoint: LC-MS / TLC Heat->Check Check->Heat Incomplete (Add Boronic Acid) Workup Workup: EtOAc Extract Brine Wash Check->Workup Complete Purify Purify: Flash Column (SiO2) Workup->Purify

Figure 2: Workflow for the Suzuki-Miyaura coupling of cyclopropylboronic acid to chloropyridazine.

Part 4: Validation & Quality Control

To validate the success of the cyclopropyl substitution, specific analytical signatures must be confirmed.

  • 1H NMR Signature:

    • The cyclopropyl protons appear as two distinct multiplets upfield.

    • 
       1.0–1.2 ppm (2H, m)  and 
      
      
      
      1.2–1.4 ppm (2H, m)
      .
    • The methine proton (connecting to the pyridazine) appears around

      
       2.1–2.3 ppm (1H, m) .
      
    • Contrast: Isopropyl methyls appear as a doublet around

      
       1.3 ppm (6H).
      
  • Metabolic Stability Assay (Microsomal):

    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

    • Sample at 0, 15, 30, and 60 mins.

    • Success Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg for the cyclopropyl variant, compared to >50 for the methyl analog.

References

  • Verhoest, P. R., et al. (2009). Discovery of a Novel Series of Pyridazine-Based PDE10A Inhibitors. Journal of Medicinal Chemistry, 52(24), 7946–7949.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Molecular Variations in Homologous Series: Cyclopropyl vs Isopropyl. Elsevier.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(23), 4285-4287.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Biological activity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile versus its carboxylic acid analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (Compound A) and its carboxylic acid analogue (Compound B).[1] These scaffolds are critical "privileged structures" in modern drug discovery, particularly in the development of Human Dihydroorotate Dehydrogenase (hDHODH) inhibitors , antivirals, and anti-inflammatory agents.

While often viewed merely as synthetic intermediates, the decision to deploy the nitrile (-CN) versus the carboxylic acid (-COOH) functionality dictates the molecule's physicochemical profile, metabolic stability, and target engagement. This guide dissects their biological activity, synthetic utility, and performance metrics to aid medicinal chemists in lead optimization.

Structural & Physicochemical Comparison

The fundamental difference between the nitrile and carboxylic acid moieties drives the divergence in their biological application. The cyclopropyl group at the C6 position provides steric bulk and conformational restriction, enhancing metabolic stability against oxidative dealkylation compared to straight-chain alkyls.

Table 1: Physicochemical Profile Comparison
FeatureNitrile Analogue (-CN) Carboxylic Acid Analogue (-COOH) Impact on Drug Design
Electronic Effect Strong EWG (

)
Moderate EWG (ionizable)Nitrile pulls electron density, lowering pKa of ring nitrogens; Acid introduces pH-dependent ionization.[1]
H-Bonding Weak Acceptor (N lone pair)Strong Donor & AcceptorNitrile is a "silent" polar group; Acid anchors to charged residues (e.g., Arg, Lys) but incurs desolvation penalties.[1]
LogP (Lipophilicity) High (Lipophilic)Low (Hydrophilic/Polar)Nitrile favors membrane permeability (CNS/Cellular penetration); Acid improves aqueous solubility but limits passive transport.[1]
Metabolic Fate Susceptible to hydrolysis (to acid) or reductionPhase II conjugation (Glucuronidation)Nitrile can act as a "masked" acid (prodrug) or a metabolically stable bioisostere in specific contexts.[1]
Key Application Intracellular Target InhibitorExtracellular Target / Solubilizing HandleNitrile is preferred for cytosolic targets (e.g., hDHODH); Acid is often a "dead" metabolite or used for amide coupling.

Biological Activity & SAR Case Study: hDHODH Inhibition

The most authoritative data on this specific scaffold comes from the development of inhibitors for Human Dihydroorotate Dehydrogenase (hDHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibiting hDHODH depletes the pool of uridine monophosphate (UMP), halting viral replication and rapidly proliferating cancer cells.

Mechanism of Action

The 3-chloro-6-cyclopropylpyridazine core mimics the ubiquinone cofactor, binding to the hydrophobic tunnel of the hDHODH enzyme.

Diagram 1: hDHODH Inhibition Pathway

hDHODH_Pathway DHO Dihydroorotate Enzyme hDHODH (Mitochondrial) DHO->Enzyme Substrate Orotate Orotate Pyrimidine Pyrimidine Nucleotides (DNA/RNA Synthesis) Orotate->Pyrimidine Biosynthesis Ubiquinone Ubiquinone (Co-factor) Ubiquinone->Enzyme e- Acceptor Ubiquinol Ubiquinol Inhibitor 3-Cl-6-cyclopropyl- pyridazine Derivative Inhibitor->Enzyme Competes with Ubiquinone Enzyme->Orotate Oxidation Enzyme->Ubiquinol Reduction

Caption: The pyridazine scaffold competes with Ubiquinone for the hydrophobic tunnel of hDHODH, blocking pyrimidine synthesis.

Comparative Performance Data

In a study evaluating pyridazine homologues for antiviral activity (Measles Virus) via hDHODH inhibition, the substituent at the C4/C5 position was critical.

  • Nitrile Performance: When a cyano group (-CN) was introduced to the scaffold, the biological activity (pMIC50) dropped significantly compared to halogenated analogues.[1]

    • Observation: The nitrile group, while small, is linear and rigid. In the tight hydrophobic ubiquinone channel, the polarity of the nitrile (dipole moment ~3.9 D) likely creates an unfavorable electrostatic clash or desolvation penalty compared to a lipophilic chlorine or fluorine atom.

  • Carboxylic Acid Performance: The acid analogue is typically inactive in cellular assays (Measles replication) despite potentially binding the enzyme in vitro.[1]

    • Causality: The carboxylic acid is ionized at physiological pH (COO-).[1] This charge prevents the molecule from crossing the mitochondrial membrane to reach hDHODH (which is located on the inner mitochondrial membrane). Furthermore, the ubiquinone binding tunnel is highly hydrophobic; introducing a charged species destroys binding affinity.

Table 2: Structure-Activity Relationship (SAR) Data
Compound VariantSubstituent (C4/C5)pMIC50 (Measles)Interpretation
Optimized Hit -F (Fluoro)7.0 - 7.9 High potency.[1] Small, lipophilic, mimics ubiquinone electronics.
Nitrile Analogue -CN (Cyano)6.6 ~2.5x loss in potency. Dipole penalty in hydrophobic pocket.[1]
Acid Analogue -COOH< 5.0 (Inactive) Complete loss of cellular activity. Membrane impermeability (charge).[1]
Ester/Amide -COOR / -CONRVariableEsters act as prodrugs (hydrolyzed to inactive acid).[1] Amides recover activity if lipophilic.

Key Insight: For intracellular targets like hDHODH, the Nitrile is superior to the Acid due to permeability, but inferior to Halogens due to steric/electronic requirements of the binding pocket. The Acid is primarily a synthetic precursor or a metabolic liability in this context.

Synthetic Utility & Experimental Workflows

While the nitrile might be less active than a halogen in the final drug, it is a far more versatile synthetic handle than the acid. The nitrile serves as a "gateway" functional group.

Diagram 2: Synthetic Divergence from the Nitrile Scaffold

Synthesis_Workflow Nitrile 3-Cl-6-cyclopropyl- pyridazine-4-carbonitrile (Compound A) Acid Carboxylic Acid (Compound B) Nitrile->Acid Hydrolysis (H2SO4/H2O, 100°C) Amide Primary Amide (H-bond donor) Nitrile->Amide Partial Hydrolysis (H2O2, NaOH) Amine Aminomethyl Derivative (Basic center) Nitrile->Amine Reduction (H2, Raney Ni) Heterocycle Triazole/Tetrazole (Bioisosteres) Nitrile->Heterocycle Click Chemistry (NaN3 / R-N3) Acid->Amide Coupling (HATU/Amine) *Library Generation*

Caption: The nitrile is a versatile linchpin.[1] It can be hydrolyzed to the acid for amide coupling libraries or converted directly into heterocycles.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

Use this protocol to generate the Acid analogue for solubility studies or amide coupling.

  • Reagents: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (1.0 eq), conc. H2SO4 (10 vol), Water (10 vol).[1]

  • Procedure:

    • Dissolve the nitrile in concentrated H2SO4 at 0°C.

    • Slowly add water (exothermic reaction).[1]

    • Heat the mixture to 100°C for 4 hours . Monitor by LC-MS (Target mass: [M+H]+ ~199).[1]

    • Workup: Cool to RT. Pour onto crushed ice. The carboxylic acid typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the aromatic proton shift associated with the nitrile shielding and appearance of a broad singlet (11-13 ppm) for -COOH.[1]

Expert Recommendations

When to Use the Nitrile (Compound A):
  • Fragment Screening: Use the nitrile when screening for binding in pockets that require a hydrogen bond acceptor but cannot tolerate a full negative charge.

  • Metabolic Stability: If the corresponding ester is rapidly hydrolyzed in plasma, the nitrile offers a more stable alternative that still retains some polarity.

  • Bioisosterism: The nitrile is a classic bioisostere for carbonyls and halogens. It is significantly smaller than a methyl group but electronically similar to an ester.

When to Use the Acid (Compound B):
  • Solubility Marker: Use the acid as a negative control in cell-based assays. If the acid is active, it suggests the target is extracellular or the mechanism is non-specific (e.g., pH alteration).

  • Prodrug Design: If the active species requires an amide, the acid is the necessary intermediate.

  • Crystallography: Acids often crystallize better than nitriles due to strong intermolecular hydrogen bonding (dimer formation), making them useful for obtaining X-ray structures of the scaffold.

References

  • Lucas-Hourani, M., et al. (2015).[2] "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry, 58(14), 5579-5598. [1]

  • Munier-Lehmann, H., et al. (2013). "On Dihydroorotate Dehydrogenases (DHODH), their Inhibitors and the Potential Applications." Journal of Medicinal Chemistry, 56(8), 3148–3167.

  • PubChem Compound Summary. "3-chloro-6-cyclopropylpyridazine-4-carbonitrile" (CID 129982163).[1]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (General reference for Nitrile/Acid bioisosterism and physicochemical properties).

Sources

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